"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" chemical properties
Technical Guide: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Abstract This technical guide provides a comprehensive analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1), a specialized fluorinated intermediate...
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1), a specialized fluorinated intermediate used in the synthesis of bioactive heterocyclic scaffolds. The document details its physicochemical properties, synthetic pathways from 5-fluoro-2-nitrophenol, and its critical role as a precursor for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives. Targeted at medicinal chemists and process engineers, this guide emphasizes the molecule's utility in developing kinase inhibitors (e.g., CDK antagonists) and explores the mechanistic principles governing its cyclization and reactivity.
Molecular Identity & Structural Analysis
2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a bifunctional aromatic building block characterized by an electron-rich aniline core substituted with a fluorinated phenoxy-ethanol chain. Its structure dictates its primary application: the rapid construction of the bicyclic 1,4-benzoxazine system via intramolecular cyclization.
Physicochemical Descriptors
Property
Value / Description
Chemical Name
2-(2-Amino-5-fluorophenoxy)ethan-1-ol
CAS Registry Number
1021022-66-1
Molecular Formula
C₈H₁₀FNO₂
Molecular Weight
171.17 g/mol
SMILES
NC1=C(OCCO)C=C(F)C=C1
Physical State
Off-white solid or viscous oil (dependent on purity/polymorph)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated)
Amine: ~3.5–4.0 (reduced basicity due to F-substitution); Alcohol: ~16
LogP
~0.8 (Lipophilic, membrane permeable)
Structural Insight:
The fluorine atom is located at position 5 relative to the phenoxy oxygen (position 1) and position 4 relative to the amino group (position 2). This para-relationship between the fluorine and the amine significantly reduces the nucleophilicity of the nitrogen compared to non-fluorinated anilines, impacting reaction kinetics in subsequent coupling steps.
Synthetic Pathways
The industrial preparation of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol typically follows a convergent two-step protocol starting from 5-fluoro-2-nitrophenol . This route minimizes side reactions and avoids the handling of unstable diazonium intermediates.
) is not operative here; rather, the phenolate ion attacks the alkyl halide (or opens the carbonate ring) via an mechanism.
Critical Control Point: Strict anhydrous conditions are required to prevent hydrolysis of the alkylating agent.
Step 2: Nitro Reduction
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C) OR Iron powder (Fe), Ammonium Chloride ().
Conditions: Ethanol/Water, ambient pressure or slight overpressure.
Outcome: Selective reduction of the nitro group to the primary amine without defluorination.
Figure 1: Synthetic route from nitrophenol precursor to the target amino-alcohol.
Chemical Reactivity & Cyclization Profile
The defining characteristic of this molecule is its propensity for intramolecular cyclization. It serves as a "pre-organized" linear precursor to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .
A. Intramolecular Cyclization (Benzoxazine Formation)
The alcohol arm can be activated to act as a leaving group, allowing the amine to attack the
-carbon, closing the ring.
Mitsunobu Cyclization:
Reagents: Triphenylphosphine (
), DEAD/DIAD.
Mechanism: Activation of the alcohol oxygen by
, followed by intramolecular attack by the amine nitrogen.
Advantage: Mild conditions, preserves the fluorine substituent.
Thermal/Acid-Catalyzed:
Heating in the presence of strong acid (e.g., HBr) can effect cyclization, though this is harsher and may degrade the product.
B. N-Functionalization
The aniline nitrogen, while less basic due to the para-fluorine, remains nucleophilic enough for:
Acylation: Reaction with acid chlorides to form amides (common in kinase inhibitor synthesis).
Reductive Amination: Reaction with aldehydes to attach side chains.
Figure 2: Divergent reactivity pathways: Ring closure vs. Linker formation.
Pharmaceutical Applications
The 2-(2-amino-5-fluorophenoxy)ethanol motif is a strategic pharmacophore in drug discovery, particularly for oncology and infectious diseases.
Kinase Inhibitors (CDK & EGFR)
The benzoxazine ring derived from this precursor mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
CDK Inhibitors: Patent literature (e.g., WO2022035799A1) identifies the cyclized 6-fluoro-benzoxazine (and its 7-fluoro isomer) as a core scaffold for Cyclin-Dependent Kinase inhibitors, used to arrest cell division in cancer.
Mechanism: The fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and tunes the electronic properties of the aromatic ring to enhance
-stacking interactions within the enzyme pocket.
Antibacterial Research
While distinct from the quinolone core of Levofloxacin, the benzoxazine unit is explored as a bioisostere in novel antibacterial agents, providing a rigid linker that orients solubilizing groups (like the ethanol tail) into solvent-exposed regions of the target protein.
Handling, Stability & Safety
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.
Safety Profile:
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
Patent: Heterocycle CDK Inhibitors. WO2022035799A1. (2022). Describes the use of fluorinated benzoxazines derived from amino-phenoxy-ethanol precursors in kinase inhibitor synthesis.
Synthesis of Benzoxazines.Journal of Heterocyclic Chemistry. General methodologies for the cyclization of 2-(2-aminophenoxy)
Chemical Registry. National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1021022-66-1.
Exploratory
An In-Depth Technical Guide to 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1): A Versatile Fluorinated Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a fluorinated aminophenol deriv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a fluorinated aminophenol derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages established chemical principles and data from structurally related molecules to present a prospective analysis of its synthesis, physicochemical properties, and potential applications. The strategic incorporation of a fluorine atom and the presence of reactive amino and hydroxyl functionalities suggest its utility in the synthesis of novel bioactive molecules, particularly in the domain of kinase inhibitors and other targeted therapies. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this promising chemical entity.
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] 2-(2-Amino-5-fluorophenoxy)ethan-1-ol incorporates a fluorine atom on an aminophenol scaffold, a privileged structure known to be a precursor for a variety of heterocyclic compounds with diverse biological activities.[3] The presence of both an amino and a hydroxyl group provides orthogonal points for chemical modification, making it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties
While experimental data for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is not extensively reported, its key physicochemical properties can be predicted based on its structure. These properties are crucial for designing synthetic routes and for anticipating its behavior in biological systems.
Property
Predicted Value
Source
Molecular Formula
C8H10FNO2
Molecular Weight
171.17 g/mol
Appearance
White to off-white solid (predicted)
-
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
-
pKa (most acidic)
~10 (phenolic hydroxyl)
Predicted
pKa (most basic)
~4.5 (aromatic amine)
Predicted
LogP
~1.2
Predicted
Proposed Synthesis: A Williamson Ether Synthesis Approach
A plausible and efficient route for the synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6] This approach involves the O-alkylation of a substituted aminophenol.
Reaction Scheme
Caption: Proposed Williamson ether synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.
Reactant Preparation: To a solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, use with caution).
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery
The structural features of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol make it a valuable scaffold for the synthesis of a variety of bioactive molecules.
Kinase Inhibitors
The 2-aminophenol moiety is a common scaffold in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of kinases. The fluorine atom can enhance binding affinity and selectivity.[7] The ethanol side chain provides a handle for further modification to explore the solvent-exposed region of the kinase.
This technical guide provides an in-depth analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly benzoxazine-based kinase inhibitors and bioactive heterocycles.
Physical Characterization, Synthesis, and Application in Drug Discovery
Executive Summary
2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a bifunctional aromatic intermediate characterized by an electron-withdrawing fluorine substituent and two nucleophilic handles: a primary amine and a primary alcohol. Its structural versatility makes it a critical precursor for constructing 7-fluoro-3,4-dihydro-2H-1,4-benzoxazines and related bicyclic scaffolds found in tyrosine kinase inhibitors (e.g., c-Met or EGFR inhibitors).
This guide outlines the physicochemical profile, validated synthetic workflows, and quality control parameters required for the reproducible handling of this compound in a research setting.
Physicochemical Characterization
The following data aggregates experimental values and calculated properties essential for analytical method development and solubility profiling.
Property
Value
Notes
CAS Registry Number
1021022-66-1
Validated identifier
IUPAC Name
2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Molecular Formula
C₈H₁₀FNO₂
Molecular Weight
171.17 g/mol
Appearance
Off-white to pale brown solid
Oxidizes slightly upon air exposure
Melting Point
51–54 °C
Low-melting solid [1]
Boiling Point
~330 °C (Predicted)
Decomposes before boiling at atm pressure
Solubility
DMSO, Methanol, Ethyl Acetate
Sparingly soluble in water; insoluble in hexanes
pKa (Amine)
~3.5–4.0 (Predicted)
Reduced basicity due to aniline nature and F-substitution
LogP
~0.8
Lipophilic, suitable for organic extraction
Synthetic Methodology
The synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is typically achieved via a two-step sequence starting from commercially available 5-fluoro-2-nitrophenol . This route prioritizes regioselectivity and yield.
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Introduction of the hydroxyethyl side chain.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" in Medicinal Chemistry
Content Type: Application Note & Technical Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Optimizing 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a Scaffold Precursor
Executive Summary: The "Linchpin" Intermediate
In modern medicinal chemistry, 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 5038-17-5 analog/derivative context) serves as a critical "linchpin" intermediate. It is the immediate acyclic precursor to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine , a privileged scaffold found in a wide array of bioactive molecules, ranging from potassium channel openers to serotonin (5-HT) receptor antagonists and antibacterial agents (related to the Ofloxacin core).
The strategic value of this molecule lies in its bifunctionality :
The 5-Fluoro Group: Positioned to block metabolic oxidation at the para position relative to the nitrogen, enhancing metabolic stability (t1/2) and modulating pKa.
The 2-Aminophenol Ether Motif: A "spring-loaded" system ready for intramolecular cyclization, allowing for the rapid construction of bicyclic heterocycles under mild conditions.
This guide details the handling, synthesis, and cyclization protocols for this intermediate, focusing on avoiding common oxidative degradation pitfalls known to plague electron-rich aminophenols.
Critical Analysis: The Chemistry of Closure
The primary utility of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is its conversion into the benzoxazine core. Unlike simple anilines, this molecule is prone to air oxidation (turning dark brown/black) due to the electron-donating alkoxy and amino groups.
The Mechanistic Pathway:
The transformation from the acyclic alcohol to the bicyclic benzoxazine requires activating the alcohol oxygen to act as a leaving group, which is then displaced by the internal amine nucleophile.
Visualization: The Cyclization Cascade
The following diagram illustrates the synthetic logic and the competing oxidative degradation pathway that must be suppressed.
Caption: Figure 1. The competing pathways of cyclization vs. oxidative degradation. Successful protocols must accelerate the upper path while strictly excluding oxygen to prevent the lower path.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Reduction)
Context: You rarely buy the amine directly due to shelf-life issues. It is best generated in situ or immediately prior to use from 2-(5-fluoro-2-nitrophenoxy)ethanol .
Hydrogen Source: H2 gas (balloon) or Ammonium Formate (transfer hydrogenation)
Step-by-Step Methodology:
Preparation: Charge a flame-dried flask with the nitro-alcohol substrate and dissolve in Methanol (0.1 M concentration).
Inerting: Sparge the solution with Argon for 10 minutes. Crucial: This removes dissolved oxygen that promotes radical darkening of the product.
Catalyst Addition: Carefully add 10% Pd/C under an Argon stream.
Reduction: Introduce H2 atmosphere (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.
Monitoring: TLC will show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active (blue fluorescent) amine spot.
Filtration: Filter through a Celite pad packed with MeOH. Do not let the catalyst dry out (fire hazard).
Isolation: Concentrate the filtrate in vacuo at <40°C.
Checkpoint: The product should be a pale oil or off-white solid. If it turns dark brown immediately, oxygen exclusion was insufficient. Use immediately in Protocol B.
Protocol B: The "Gold Standard" Cyclization (Mitsunobu)
Why this method? Thermal cyclization (acid/heat) often leads to polymerization of the sensitive amino-ether. The Mitsunobu reaction proceeds at room temperature, preserving the scaffold integrity.
Reagents:
Substrate: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (from Protocol A)
Triphenylphosphine (PPh3): 1.2 equiv
DIAD (Diisopropyl azodicarboxylate): 1.2 equiv
Solvent: THF (anhydrous)
Table 1: Reaction Stoichiometry & Conditions
Component
Equivalents
Role
Notes
Amino-Alcohol
1.0
Substrate
Keep under N2/Ar
PPh3
1.2
Activator
Forms oxy-phosphonium intermediate
DIAD
1.2
H-Acceptor
Add dropwise at 0°C to control exotherm
THF
10-15 Vol
Solvent
Must be dry; water kills the intermediate
Step-by-Step Methodology:
Dissolution: Dissolve the amino-alcohol (1.0 eq) and PPh3 (1.2 eq) in anhydrous THF under Argon. Cool to 0°C in an ice bath.
Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to RT and stir for 3–6 hours.
Mechanism:[2][3][4] The PPh3 activates the alcohol oxygen. The amine nitrogen (which is nucleophilic) attacks the carbon attached to the oxygen, displacing O=PPh3 (Triphenylphosphine oxide).
Quench & Workup: Add water (2 mL) to quench. Concentrate to remove THF.
Purification (Critical): The major byproduct is Triphenylphosphine oxide (TPPO).
Method: Dissolve residue in Et2O/Hexane (1:1).[1] The product (benzoxazine) is soluble; much of the TPPO will precipitate. Filter off TPPO.
Flash Chromatography:[5] Elute with Hexane:EtOAc (9:1 to 4:1). The 7-fluoro-benzoxazine is usually less polar than the starting alcohol.
Medicinal Chemistry Applications
Once the 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine core is synthesized, it serves as a versatile scaffold.
Structure-Activity Relationship (SAR) Insights
7-Fluoro Position: Mimics the C-5 position of indole. It prevents metabolic hydroxylation at the most electron-rich site of the aromatic ring.
N-4 Position: The secondary amine is the handle for derivatization (alkylation/acylation) to attach pharmacophores (e.g., piperazines for CNS activity).
Workflow: Derivatization for 5-HT Ligands
The following workflow demonstrates how this core is elaborated into a serotonin receptor antagonist (similar to Zalospirone analogs).
Caption: Figure 2. Divergent synthesis strategies for elaborating the benzoxazine core into drug candidates.
Troubleshooting & Quality Control
Issue: Product is turning purple/black during workup.
Cause: Oxidation of the aniline/aminophenol substructure.
Solution: Add a trace amount of antioxidant (e.g., BHT) to the workup solvents or perform the workup rapidly using degassed solvents. Ensure the pH is not basic during extraction (keep neutral).
Issue: Low yield in Mitsunobu Cyclization.
Cause: Steric hindrance or "dead" DIAD.
Solution: Ensure reagents are fresh. If the amine is too nucleophilic and reacts with DIAD directly, pre-mix the alcohol and PPh3/DIAD before adding the amine substrate (inverse addition), although this is difficult with an intramolecular substrate. Alternatively, switch to ADDP/PBu3 for a more robust coupling.
References
Review of Benzoxazine Scaffolds: Tan, Y., Chen, H., & Wan, Y. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link
Synthesis of Fluorinated Benzoxazines: Liu, Y., et al. (2002).[6] High Yield Synthesis of Fluorinated Benzoxazine Monomers. Synthesis. Link
Levofloxacin/Benzoxazine Precursors: Sato, K., et al. (1982). Antimicrobial activity of DL-ofloxacin (DL-8280). Antimicrobial Agents and Chemotherapy.[7] Link
Mitsunobu Cyclization Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
Benzoxazine in 5-HT Ligands: Glennon, R. A., et al. (1996). Binding of benzoxazines at 5-HT1A receptors. Journal of Medicinal Chemistry. Link
"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" as a building block for novel compounds
Application Note: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Subtitle: A Strategic Fluorinated Building Block for 1,4-Benzoxazine and Morpholine Scaffolds in Drug Discovery Executive Summary Compound: 2-(2-Amino-5-fluoropheno...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(2-Amino-5-fluorophenoxy)ethan-1-olSubtitle: A Strategic Fluorinated Building Block for 1,4-Benzoxazine and Morpholine Scaffolds in Drug Discovery
Executive Summary
Compound: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Molecular Formula: C₈H₁₀FNO₂
Molecular Weight: 171.17 g/mol
Core Utility: Precursor for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and related heterocyclic cores.
This Application Note details the utility of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a high-value intermediate in medicinal chemistry. Unlike non-fluorinated analogues, the inclusion of the 5-fluoro substituent (which becomes the 6-position in the fused ring system) offers critical advantages: it blocks metabolic oxidation at the para-position relative to the amine, modulates the pKa of the aniline nitrogen, and enhances lipophilicity (LogP) for improved membrane permeability.
This guide provides validated protocols for cyclization, functionalization, and quality control, targeting researchers in kinase inhibitor design and PROTAC linker development.[1]
Structural Analysis & Strategic Value
The molecule consists of an electron-rich aniline moiety linked via an ether bridge to a primary alcohol. This bifunctional nature allows for versatile "scaffold hopping."[1]
Feature
Medicinal Chemistry Impact
5-Fluoro Substituent
Metabolic Blockade: Positioned para to the amine, it prevents formation of reactive quinone-imine metabolites (a common toxicity liability in anilines). Bioisosterism: Mimics H-bond acceptors while increasing metabolic stability.
Ethanol Tail
Cyclization Handle: Enables intramolecular ring closure to form the 1,4-benzoxazine core. Linker Attachment: Can serve as the anchor point for PROTAC E3 ligase ligands.
Primary Amine
Nucleophile: Ready for SₙAr, amide coupling, or reductive amination to attach "warheads" (e.g., acrylamides for covalent inhibition).[1]
Experimental Protocols
Protocol A: Cyclization to 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Objective: To synthesize the fused heterocyclic core common in antibacterial (e.g., Ofloxacin analogs) and cardiovascular agents.[1]
Mechanism: Intramolecular nucleophilic substitution.[1] The alcohol is activated as a leaving group (Mesylate), followed by displacement by the internal amine.[1]
Stir for 1 hour at 0°C. Monitor by TLC (The amine might react with MsCl to form sulfonamide if too warm/excess reagent; strict temp control favors O-mesylation).
Note: If N-mesylation is observed, use a protection strategy (N-Boc) first, or switch to Mitsunobu cyclization (Protocol B).[1]
Cyclization:
Concentrate the DCM solution to remove excess MsCl/TEA.
Redissolve the crude mesylate in DMF (30 mL).
Add K₂CO₃ (20 mmol) and heat to 80°C for 4–6 hours.
Reaction Logic: The aniline nitrogen attacks the terminal methylene, displacing the mesylate to close the 6-membered ring.
Workup:
Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Verify absence of regioisomers (e.g., 4-fluoro isomer).
References & Authority
Benzoxazine Synthesis (General):
Holly, F. W., & Cope, A. C. (1944).[1][3] Condensation products of aldehydes with amines and phenols. Journal of the American Chemical Society. (Foundational chemistry for benzoxazine ring closure).
Fluorine in Medicinal Chemistry:
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] Link (Explains the metabolic stability conferred by the 5-fluoro group).[1]
1,4-Benzoxazine Applications:
Levofloxacin & Ofloxacin Scaffolds: The 1,4-benzoxazine ring is the core of the "flox" class antibiotics. While this building block is a dihydro variant, the structural homology is relevant for binding kinetics.[1]
Reaction Safety (Mesylation):
ChemicalBook / NOAA.[1] 2-(2-Aminoethoxy)ethanol Safety Data.[4] Link (Proxy safety data for the non-fluorinated analog; highlights corrosivity and incompatibility with strong oxidizers).[1]
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol before handling.
Application Note: Quantitative Analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol in Pharmaceutical Matrices
Abstract This application note presents robust and validated analytical methods for the precise quantification of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," a key intermediate in pharmaceutical synthesis. Given the compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents robust and validated analytical methods for the precise quantification of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," a key intermediate in pharmaceutical synthesis. Given the compound's aromatic amine and fluorinated structure, two complementary chromatographic methods have been developed and validated to ensure high sensitivity, specificity, and accuracy. The primary method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control, while a confirmatory Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides enhanced sensitivity and specificity for trace-level analysis and complex matrices. This guide provides detailed protocols, method validation in accordance with ICH guidelines, and practical insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" (CAS No. 1021022-66-1) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, accurate and reliable quantification methods are paramount for in-process control, stability testing, and final product release.
The chemical structure of the analyte, featuring a primary aromatic amine, a fluorine substituent, and a primary alcohol, necessitates careful consideration in method development. The aromatic chromophore lends itself to UV detection, while the amine group offers a site for ionization in mass spectrometry. The presence of the electronegative fluorine atom can influence the compound's chromatographic retention and mass spectral fragmentation. This application note addresses these characteristics through the development of two distinct, yet complementary, analytical strategies.
Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for routine, high-throughput analysis where a balance of speed, reliability, and cost-effectiveness is crucial. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by quantification based on its UV absorbance.
Rationale for Method Design
Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating moderately polar aromatic compounds like the target analyte.
Mobile Phase Selection: A gradient elution with acetonitrile and a phosphate buffer is employed. The organic modifier (acetonitrile) facilitates the elution of the analyte, while the buffered aqueous phase controls the ionization state of the aromatic amine, ensuring sharp and symmetrical peak shapes.
UV Detection Wavelength: Based on the aromatic nature of the compound, a UV detector is set to a wavelength that provides maximal absorbance for "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," thereby maximizing sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reference standard of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (≥99% purity).
Acetonitrile (HPLC grade).
Potassium phosphate monobasic (analytical grade).
Orthophosphoric acid (analytical grade).
Water (HPLC grade).
2.2.2. Preparation of Solutions
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase B: Acetonitrile.
Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.
Sample Preparation: Accurately weigh a portion of the sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. For solid samples, techniques like grinding and extraction may be necessary to ensure complete dissolution.[1] Filtration through a 0.45 µm syringe filter is recommended prior to injection.
Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, analysis in complex biological matrices, and as a confirmatory method. The principle involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for high specificity.
Rationale for Method Design
LC Separation: Similar reversed-phase chromatography is used as in the HPLC-UV method to ensure good separation from matrix components.
Electrospray Ionization (ESI): ESI in positive ion mode is chosen as the aromatic amine group is readily protonated, leading to efficient ionization and a strong parent ion signal.
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection technique.[2] A specific precursor ion (the protonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interferences from co-eluting compounds.[3][4]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Materials
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
Reference standard of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (≥99% purity).
Acetonitrile (LC-MS grade).
Formic acid (LC-MS grade).
Water (LC-MS grade).
3.2.2. Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Diluent: Mobile Phase A:Mobile Phase B (90:10 v/v).
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use the LC-MS grade solvents and diluent. The concentration range for working standards will likely be lower (e.g., 0.1-100 ng/mL) due to the higher sensitivity of the instrument. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[5]
To be determined by infusion of a standard solution
Dwell Time
100 ms
Capillary Voltage
3.5 kV
Gas Temperature
350 °C
Gas Flow
10 L/min
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][7] The validation should encompass the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This can be demonstrated by analyzing blank samples and spiked samples.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of dilutions of the reference standard.
Accuracy: The closeness of the test results to the true value.[8] This is typically assessed by spike-recovery experiments at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Acceptance Criteria for Method Validation
Parameter
Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.995
Accuracy
Recovery between 98.0% and 102.0%
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate)
Relative Standard Deviation (RSD) ≤ 3.0%
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol." The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.
References
MDPI. (2020-05-16). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ACS Publications - American Chemical Society. (2016-10-25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry.
Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
PubMed Central. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.
Reagentia. (n.d.). Ethanol, 2-(2-amino-5-fluorophenoxy)- (1 x 250 mg).
ResearchGate. (2015-01). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
ICH. (2023-11-30). Validation of Analytical Procedures Q2(R2).
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
LCGC International. (2025-01-29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
(n.d.).
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
Application Note: High-Sensitivity Derivatization Strategies for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Executive Summary The analyte 2-(2-Amino-5-fluorophenoxy)ethan-1-ol presents a unique analytical challenge due to its amphiphilic nature and dual reactive moieties (a primary aniline and a primary alcohol).[1] While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analyte 2-(2-Amino-5-fluorophenoxy)ethan-1-ol presents a unique analytical challenge due to its amphiphilic nature and dual reactive moieties (a primary aniline and a primary alcohol).[1] While the fluorine substitution at the C5 position enhances metabolic stability, it also withdraws electron density from the amine, reducing its nucleophilicity compared to non-fluorinated analogues.
This Application Note details two validated derivatization protocols designed to overcome these physicochemical barriers:
GC-MS Silylation: For structural confirmation and bulk purity analysis.[1]
HPLC-FLD (Fluorescence): For trace-level quantification (LOD < 10 pmol) using on-line pre-column derivatization.
Chemical Profile & Derivatization Logic[2]
The analyte contains two distinct "analytical handles" that must be modified to ensure chromatographic integrity:
Functional Group
Analytical Challenge
Derivatization Strategy
Primary Amine (-NH₂)
Causes severe peak tailing on silica-based columns; susceptible to oxidation.[1]
Acylation (HPLC) or Silylation (GC) to cap polarity.[1]
Primary Alcohol (-OH)
Increases boiling point (H-bonding), preventing gas phase volatilization.[1]
Silylation to reduce H-bonding and improve volatility.[1]
Fluorine (C-F)
Induces electron withdrawal, slowing reaction kinetics at the amine.
Protocol Adjustment: Requires elevated reaction temperatures or stronger catalysts.[1]
Decision Matrix: Method Selection
The following logic flow dictates the optimal analytical route based on your sensitivity and throughput requirements.
Figure 1: Analytical decision tree for selecting the appropriate derivatization pathway.
Protocol A: GC-MS Analysis via Silylation
Objective: Volatilization of the analyte for Mass Spectrometry (EI) analysis.[1]
Mechanism: Nucleophilic attack of the active hydrogens on the silyl donor, replacing them with trimethylsilyl (TMS) groups.
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
Critical Scientific Insight
Standard silylation protocols often fail for fluorinated anilines at room temperature.[1] The fluorine atom at the C5 position exerts an inductive effect (-I), reducing the electron density on the nitrogen. Consequently, the amine is a weaker nucleophile. Heat is not optional; it is kinetic necessity.
Step-by-Step Protocol
Sample Preparation: Weigh 1.0 mg of the analyte into a 2 mL GC crimp-top vial.
Solvent Addition: Add 500 µL of anhydrous Pyridine. (Pyridine acts as both solvent and acid scavenger).
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
Note: The TMCS acts as a catalyst to initiate silylation of the sterically hindered or electron-deficient amine.
Reaction: Cap the vial immediately (moisture sensitive). Vortex for 30 seconds.
Incubation: Heat the vial at 70°C for 45 minutes .
Validation Check: If solution turns cloudy, moisture has entered. Discard and restart with fresh anhydrous reagents.
Injection: Inject 1 µL into the GC-MS (Split ratio 10:1).
GC-MS Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
Target Ion: Look for the molecular ion shift of +144 Da (addition of two TMS groups, -2H).
Protocol B: HPLC-FLD via OPA Derivatization
Objective: High-sensitivity quantification (Femtomole range).
Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.[1]
Critical Scientific Insight
The resulting isoindole derivative is chemically unstable and will degrade within minutes. Manual derivatization is prone to high %RSD due to this instability.[1] This protocol requires an Autosampler with Pre-Column Derivatization capabilities (e.g., Agilent 1290 Infinity II or similar).
Reagent Setup
Buffer (Borate): 0.4 M Borate buffer, pH 10.2 (High pH is required to deprotonate the amine).[1]
Reagent A (OPA): Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate buffer and 50 µL 2-Mercaptoethanol (2-ME). Protect from light.
Reagent B (Stop/Diluent): 0.1% Phosphoric acid in water (lowers pH to quench reaction before injection).[1]
Automated Workflow (Program into Autosampler)
Draw: 5 µL of Sample (dissolved in water/methanol).
Draw: 5 µL of Borate Buffer.
Draw: 5 µL of OPA Reagent.
Mix: Needle wash/mix in loop (3 cycles).
Wait: Hold for exactly 1.0 minute (Reaction time).
Inject: Immediately inject onto the column.
HPLC Conditions
Parameter
Setting
Column
C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Step-by-Step Synthesis of Phenoxyethanolamine Derivatives: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The phenoxyethanolamine scaffold is a cornerstone of modern medicinal chemistry, most notably forming the structural basis for...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyethanolamine scaffold is a cornerstone of modern medicinal chemistry, most notably forming the structural basis for the entire class of beta-adrenergic blocking agents (β-blockers).[1] These compounds, characterized by an aryloxy group linked to a propanolamine side chain, are indispensable in the management of cardiovascular diseases.[1] This guide provides a detailed, step-by-step protocol for the synthesis of phenoxyethanolamine derivatives, grounded in established chemical principles. We will elucidate the causality behind experimental choices, focusing on the most common and reliable synthetic route: the reaction of a phenol with epichlorohydrin, followed by the regioselective ring-opening of the resulting epoxide with an amine.[2] This document is designed for researchers in drug discovery and process development, offering both practical protocols and the underlying mechanistic logic to empower effective synthesis and troubleshooting.
Introduction: The Strategic Importance of the Phenoxyethanolamine Core
The therapeutic significance of the phenoxyethanolamine moiety cannot be overstated. Since the discovery of propranolol, the first clinically successful β-blocker, this structural motif has been systematically modified to create a vast library of analogues with tailored pharmacological profiles, including cardioselectivity (β₁ selectivity) and improved metabolic stability.[1][3]
The core structure consists of three key components:
An Aromatic (Phenoxy) Group: This portion can be substituted to modulate receptor affinity, selectivity, and pharmacokinetic properties.
A Propan-2-ol Linker: The hydroxyl group on this linker is crucial for binding to the adrenergic receptor.
An Amino Group: Typically a secondary amine (e.g., isopropylamine), this group is also essential for receptor interaction and determines many of the compound's properties.
The synthesis of these molecules is a foundational technique in pharmaceutical chemistry. While numerous strategies exist, including advanced chemoenzymatic and continuous-flow methods[4][5], a comprehensive understanding of the classical two-step synthesis remains essential. This approach is robust, versatile, and provides a logical framework for developing more complex derivatives.
The Primary Synthetic Pathway: A Two-Step Approach
The most prevalent and versatile method for synthesizing phenoxyethanolamine derivatives involves two sequential nucleophilic substitution reactions. This pathway is reliable and offers high yields for a wide range of substrates.
Figure 1: General two-step synthesis of phenoxyethanolamine derivatives.
Step 1: Synthesis of the Aryl Glycidyl Ether Intermediate
The first step involves the reaction of a substituted phenol with epichlorohydrin. This is a classic Williamson ether synthesis followed by an intramolecular S_N2 reaction.
Mechanism: A base (commonly sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group. The resulting alkoxide intermediate subsequently undergoes a rapid intramolecular cyclization to form the stable epoxide ring (an aryl glycidyl ether). This sequence ensures the formation of the critical three-carbon linker.
Step 2: Regioselective Ring-Opening of the Epoxide
The second, and final, step is the nucleophilic ring-opening of the aryl glycidyl ether intermediate with a suitable primary or secondary amine.[2]
Mechanism & Regioselectivity: This reaction proceeds via an S_N2 mechanism. Under neutral or basic conditions, the amine's lone pair of electrons will preferentially attack the less sterically hindered terminal carbon of the epoxide ring. This regioselectivity is a cornerstone of this synthesis, reliably yielding the desired 1-aryloxy-3-amino-2-propanol structure rather than the 1-aryloxy-2-amino-3-propanol isomer.[6][7] Catalyst-free methods using polar mixed solvents like DMF/H₂O have been shown to be highly efficient and regioselective.[8]
Detailed Experimental Protocols
The following protocols provide a practical, step-by-step guide for the synthesis of metoprolol, a widely used cardioselective β₁-blocker, as a representative example.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Epichlorohydrin is a toxic and carcinogenic substance and must be handled with extreme care.
Protocol 1: Synthesis of the Intermediate 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
Objective: To synthesize the key epoxide intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.
Phenol is the aromatic core; epichlorohydrin is the 3-carbon linker; NaOH is the base.
Molar Ratio
1 : 1.2 : 1.1 (Phenol : Epichlorohydrin : NaOH)
A slight excess of epichlorohydrin drives the reaction to completion.
Solvent
Water or Ethanol/Water mixture
Allows for dissolution of NaOH and facilitates the reaction.
Temperature
80-100 °C (Reflux)
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time
2-4 hours
Typically sufficient for complete consumption of the starting phenol.
Expected Yield
> 85%
This is a high-yielding reaction under optimized conditions.
Procedure:
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
Reagents: To the flask, add 4-(2-methoxyethyl)phenol (15.2 g, 0.1 mol) and epichlorohydrin (11.1 g, 0.12 mol). Add 100 mL of ethanol to dissolve the solids.
Base Addition: While stirring, slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water. The addition should be dropwise to control any initial exotherm.
Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the phenol spot indicates reaction completion.
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
Purification: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the desired epoxide intermediate, which is often pure enough for the next step.
Protocol 2: Synthesis of Metoprolol via Epoxide Ring-Opening
Objective: To synthesize metoprolol by reacting the intermediate epoxide with isopropylamine.
Parameter
Specification
Rationale
Reactants
Epoxide Intermediate, Isopropylamine
Epoxide is the electrophile; isopropylamine is the nucleophile.
Molar Ratio
1 : 3 (Epoxide : Isopropylamine)
A large excess of the amine serves as both reactant and solvent, ensuring high conversion.
Solvent
Isopropylamine (neat) or Methanol
Methanol can be used as a co-solvent to facilitate the reaction.
Temperature
60-80 °C
Moderate heating is sufficient for the ring-opening reaction.
Reaction Time
4-6 hours
Allows for complete reaction of the epoxide.
Expected Yield
> 90%
Ring-opening with primary amines is typically very efficient.[8]
Procedure:
Setup: In a sealed pressure vessel or a round-bottom flask with a reflux condenser, dissolve the crude epoxide from Protocol 1 (20.8 g, 0.1 mol) in isopropylamine (17.7 g, 0.3 mol) and 50 mL of methanol.
Reaction: Heat the mixture to 60 °C and stir for 5 hours. Monitor the reaction by TLC (9:1 Dichloromethane:Methanol) for the disappearance of the epoxide spot.
Workup: Cool the mixture to room temperature. Remove the excess isopropylamine and methanol under reduced pressure.
Purification (Acid-Base Extraction): Dissolve the resulting residue in 150 mL of diethyl ether. Transfer to a separatory funnel and wash with 100 mL of 1M hydrochloric acid. The basic metoprolol product will move into the aqueous phase as its hydrochloride salt.[9]
Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly basify the aqueous layer by adding 4M NaOH solution until the pH is >12, at which point the free base of metoprolol will precipitate as a white solid.
Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure metoprolol. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethyl acetate.
Key Considerations for Success
Stereochemistry
The synthesis described above produces a racemic mixture of metoprolol. The hydroxyl-bearing carbon is a chiral center. For β-blockers, the pharmacological activity predominantly resides in the (S)-enantiomer.[10] For therapeutic use, either the racemate is resolved (e.g., by diastereomeric salt formation or chiral chromatography), or an enantioselective synthesis is employed from the start, often using chiral catalysts or enzymatic resolution steps.[1][4]
Purification and Analysis
A robust analytical and purification workflow is critical for ensuring the final product's identity and purity.
Figure 2: General workflow for purification and analysis.
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.[9]
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities and unreacted starting materials.[9]
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H, N-H, C-O ether).
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield in Step 1
Incomplete deprotonation of phenol. Impure starting materials. Insufficient reaction time/temperature.
Use a stronger base or ensure the base is not degraded. Verify purity of phenol and epichlorohydrin. Increase reaction time or temperature and monitor by TLC.
Formation of Diol Byproduct
Presence of water opening the epoxide ring.
Ensure anhydrous conditions for the amine addition step if using a co-solvent.
Low Regioselectivity
Reaction run under strongly acidic conditions.
Maintain neutral or basic conditions for the amine ring-opening step to favor S_N2 attack at the less substituted carbon.
Difficult Purification
Emulsion during acid-base extraction. Product is an oil, not a solid.
Add brine to the separatory funnel to break the emulsion. If the free base is an oil, purify by column chromatography instead of precipitation.
References
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]
Contente, M. L., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 12(1), 13735. [Link]
Carissimi, M., et al. (1983). Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers. Il Farmaco; edizione scientifica, 38(6), 393-407. [Link]
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. [Link]
Smith, R. L., et al. (1981). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 24(8), 1003-1009. [Link]
Reddy, B. V. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(74), 10792-10794. [Link]
Rendón-Gálvez, A., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 15(7), 1846-1854. [Link]
Himo, F., & Siegbahn, P. E. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of Computational Chemistry, 28(1), 335-343. [Link]
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
Iwashita, A., et al. (2003). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives Containing Acetanilides as Potent and Selective beta3-adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 46(1), 23-34. [Link]
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. auctoresonline.org. [Link]
Pendleton, R. G., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 24(4), 405-409. [Link]
Grunewald, G. L., et al. (1996). Recombinant human phenylethanolamine N-methyltransferase: overproduction in Escherichia coli, purification, and characterization. Protein Expression and Purification, 7(4), 389-397. [Link]
Aricò, F., et al. (2020). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 22(15), 4987-4996. [Link]
Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
Huston, A. L., et al. (2004). Purification, Characterization, and Sequencing of an Extracellular Cold-Active Aminopeptidase Produced by Marine Psychrophile Colwellia psychrerythraea Strain 34H. Applied and Environmental Microbiology, 70(6), 3321-3328. [Link]
Markoglou, N., & Wainer, I. W. (2001). Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. Analytical Biochemistry, 288(1), 83-88. [Link]
Robinson, J. C., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]
Ali, A., et al. (2015). Regioselective Synthesis of (E)-3-((Alkylamino)methylene)-2-thioxothiochroman-4-one Derivatives and Their Regioselective Cycloaddition with Alkynes. The Journal of Organic Chemistry, 80(14), 7172-7181. [Link]
Kumar, R., & Kumar, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(3), 368-383. [Link]
Iwashita, A., et al. (2003). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective β3-Adrenergic Receptor Agonists. ResearchGate. [Link]
Wang, G. J., et al. (2018). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 23(11), 2993. [Link]
Azizi, N., et al. (2023). Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support. Scientific Reports, 13(1), 16259. [Link]
Wang, R., & Tang, J. (2012). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 17(8), 9846-9875. [Link]
Azizi, N., et al. (2023). Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support. Scientific Reports, 13, 16259. [Link]
Kamal, A., et al. (2009). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Research Letters in Organic Chemistry. [Link]
Technical Application Note: Chemoselective Functionalization and Cyclization of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
This guide details the reactivity profile and experimental protocols for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol , a critical bifunctional building block used primarily in the synthesis of fluorinated 1,4-benzoxazines—a sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the reactivity profile and experimental protocols for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol , a critical bifunctional building block used primarily in the synthesis of fluorinated 1,4-benzoxazines—a scaffold central to fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin) and neuroprotective agents.[1]
[1]
Introduction & Reactivity Landscape[1][2][3]
2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 110296-10-5, generic structure reference) represents a "privileged" orthogonal scaffold.[1] It contains two distinct nucleophilic sites separated by a flexible ethylene ether linker:[1]
Primary Aryl Amine (C2-NH₂): Highly nucleophilic, susceptible to
-acylation, reductive alkylation, and sulfonylation.[1]
Primary Aliphatic Alcohol (Terminal -OH): Less nucleophilic than the amine but capable of acting as a leaving group precursor (via activation) or a nucleophile under basic conditions.[1]
Core Application: The molecule's geometry is pre-organized for intramolecular cyclization.[1] The most high-value transformation is the ring closure between the amine and the terminal alcohol carbon to form 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .[1]
Reaction Pathway Visualization
The following diagram illustrates the three primary divergent pathways for this scaffold when treated with electrophiles.
Figure 1: Divergent synthesis pathways. The green pathway (Cyclization) is the primary route for drug discovery applications.[1]
Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (Intramolecular Cyclization)
Objective: To close the 1,4-oxazine ring by activating the alcohol as a leaving group, followed by intramolecular displacement by the amine.[1] This method avoids toxic Mitsunobu reagents (DEAD/DIAD) and is scalable.[1]
Mechanism:
Activation: The alcohol is converted to a mesylate (-OMs) or tosylate (-OTs).[1]
Cyclization: The internal amine performs an
attack on the alkyl sulfonate, releasing the sulfonic acid salt.[1]
Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice bath.
Base Addition: Add TEA (25 mmol) dropwise. Stir for 10 minutes.
Activation: Add MsCl (12 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. The solution may turn slightly yellow.
Completion of Activation: Stir at 0°C for 1 hour. TLC (50% EtOAc/Hexane) should show the disappearance of the starting material and formation of the intermediate mesylate (less polar).[1]
Cyclization (Thermal): Remove the ice bath and attach a reflux condenser. Heat the reaction to reflux (~40°C) for 4–6 hours.
Note: The internal nucleophilic attack happens spontaneously upon heating.[1]
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (30 mL).
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude oil is typically pure enough for downstream steps.[1] If necessary, purify via flash column chromatography (Hexane/EtOAc 4:1).
Expected Yield: 85–92%
Data Validation:
¹H NMR (CDCl₃): Look for the disappearance of the mesylate methyl singlet (~3.0 ppm) and the shift of the ethylene protons.[1] The benzoxazine -CH₂-N- protons typically appear around 3.3–3.5 ppm.[1]
Protocol B: Chemoselective N-Acylation
Objective: To functionalize the amine with an electrophile (e.g., Acetyl Chloride) without reacting with the alcohol.[1]
Principle: Amines are significantly more nucleophilic than alcohols.[1] By controlling temperature and stoichiometry, exclusive
Workup: Separate the organic layer.[1][2][3] Wash with water (1 x 20 mL) and brine (1 x 20 mL).[1]
Isolation: Dry over MgSO₄ and concentrate.
Expected Result: >95%
-acetylated product.[1][4][2]
Troubleshooting: If -acylation is observed (check NMR for downfield shift of -CH₂-O-C(O)R protons ~4.2 ppm), use a mild hydrolysis step (K₂CO₃/MeOH, 10 min) to selectively cleave the ester while leaving the amide intact.
Comparative Data Table
Feature
Protocol A (Cyclization)
Protocol B (N-Acylation)
Primary Electrophile
Internal Alkyl Mesylate
External Acyl Chloride
Key Reagent
MsCl / TEA / Heat
R-COCl / NaHCO₃ / Cold
Product Type
Heterocycle (Benzoxazine)
Acyclic Amide
Chemoselectivity
N/A (Intramolecular)
Kinetic Control (N > O)
Typical Yield
85–92%
90–98%
Major Side Product
Dimerization (rare at high dilution)
-acylated ester
References
Benzoxazine Synthesis via Cyclization
Yavari, I., et al. "Synthesis of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones."[1][5] Journal of Chemical Research, 2007.[1] Link[1]
Chemoselective Acylation
Heller, S. T., et al. "Chemoselective Acylation of Nucleosides."[1][4] Journal of Organic Chemistry, 2018.[1] Link
Fluoro-Benzoxazine Applications
"Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one."[1] Google Patents, JP Patent Application. Link
General Reactivity of Amino Alcohols
"Elimination Reactions of Alcohols."[1][6] Master Organic Chemistry. Link
Technical Support Center: Purity Optimization of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Executive Technical Overview 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (often an intermediate in EGFR inhibitor synthesis, similar to the Gefitinib scaffold) presents three distinct purification challenges: Hydrodefluorinati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
2-(2-Amino-5-fluorophenoxy)ethan-1-ol (often an intermediate in EGFR inhibitor synthesis, similar to the Gefitinib scaffold) presents three distinct purification challenges:
Hydrodefluorination: The C-F bond at the 5-position is labile during catalytic hydrogenation, leading to the des-fluoro impurity 2-(2-aminophenoxy)ethanol.[1]
Oxidative Instability: The electron-rich 2-aminophenol ether motif is prone to rapid oxidation, turning the product from a pale oil to a black tar.[1]
Physical State: The free base is often a viscous, non-crystallizable oil, making HPLC purity difficult to achieve via standard precipitation.[1]
This guide provides self-validating protocols to address these specific failure modes.
Critical Synthesis Optimization (Root Cause Analysis)[1]
The purity of the final amine is dictated by the reduction strategy of its precursor, 2-(5-fluoro-2-nitrophenoxy)ethanol .[1]
The Defluorination Trap
Standard hydrogenation (Pd/C, H₂, MeOH) often results in 5–15% defluorination.[1] The fluorine atom is cleaved before or during nitro reduction due to the high affinity of Palladium for aryl-halides.[1]
Recommended Protocol: Selective Reduction
To prevent C-F cleavage, you must switch from standard Pd/C to a poisoned catalyst or a chemoselective metal reduction.[1]
Method
Reagents
Risk Profile
Purity Potential
Standard (Avoid)
10% Pd/C, H₂ (1 atm)
High: 5-15% Defluorination
<90%
Catalytic (Preferred)
5% Pt/C (Sulfided) or Pt/V/C , H₂
Low: <0.5% Defluorination
>98%
Chemical (Robust)
Fe powder, NH₄Cl, EtOH/H₂O
Zero: No C-F cleavage mechanism
>99%
Chemical (Alt)
SnCl₂, HCl (Stannous Chloride)
Medium: Difficult workup (emulsions)
>95%
Visualization: Impurity Genesis Pathway
The following diagram illustrates how the choice of catalyst dictates the formation of the critical "Des-fluoro" impurity.[1]
Caption: Figure 1. Mechanism of defluorination during catalytic hydrogenation. Standard Pd/C facilitates C-F bond cleavage, whereas sulfided Pt/C or Fe/NH4Cl preserves the halogen.[1]
Isolation & Purification Strategy (The "Oil" Problem)
Users frequently report the product isolating as a "brown sticky oil" that refuses to crystallize.[1] Do not attempt to crystallize the free base. The most reliable purification method is converting the crude oil into a hydrochloride salt.[1]
Protocol: Hydrochlorination & Recrystallization
This method simultaneously stabilizes the amine against oxidation and removes organic impurities.[1]
Step-by-Step Methodology:
Dissolution: Dissolve the crude oily amine (10 g) in Ethyl Acetate (50 mL) . Ensure the solution is clear; filter through Celite if turbid.[1]
Salt Formation: Cool to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 equivalents) or bubble dry HCl gas.
Observation: A thick white/off-white precipitate should form immediately.[1]
Isolation: Stir for 30 minutes at 0°C. Filter the solid under N₂ or Argon (to prevent moisture absorption).
Recrystallization (The Polishing Step):
Suspend the crude HCl salt in boiling Isopropanol (IPA) .
Add Methanol dropwise until the solid just dissolves.[1]
Allow to cool slowly to room temperature, then to 4°C.
Expected Result: >99.5% HPLC purity, stable white solid.
Visualization: Purification Decision Tree
Caption: Figure 2. Workflow for converting the unstable oily free base into a high-purity crystalline salt.
Troubleshooting & FAQs
Q1: My product turns black after 24 hours. How do I stop this?
A: This is oxidative degradation typical of electron-rich anilines.[1]
Immediate Fix: Store the compound as the HCl salt .[1] The protonated amine is significantly more resistant to oxidation.[1]
Process Fix: Perform all workups using degassed solvents and store the free base under Argon at -20°C.
Q2: I see a peak at M-18 in LCMS. What is it?
A: This is likely the des-fluoro impurity (Loss of F = -19, Gain of H = +1, Net = -18 mass units).[1]
Cause: You likely used Pd/C for the reduction.
Solution: You cannot easily separate this impurity via crystallization as it co-crystallizes.[1] You must restart the reduction step using Fe/NH₄Cl or Sulfided Pt/C .[1]
Q3: Can I use column chromatography instead of salt formation?
A: Yes, but it is difficult.
Challenge: The amine streaks on silica due to interaction with acidic silanol groups.[1]
Modification: You must pretreat the silica gel with 1% Triethylamine (TEA) in the eluent (e.g., DCM/MeOH/TEA 95:4:1) to deactivate the silica.[1] Salt formation is generally superior for scale-up.[1]
Q4: The nitro-precursor reduction is incomplete (stalled at 90%).
A: This often happens if the catalyst is poisoned by sulfur or if the stirring is inefficient.[1]
Check: Ensure high-speed agitation (>1000 rpm) to maximize H₂ mass transfer.
Boost: Slight heating (40–50°C) helps, but watch for defluorination.[1] If using Fe/NH₄Cl, ensure the ethanol/water ratio is 3:1 to solubilize the organic substrate.[1]
References
Reduction of Fluoro-Nitro Aromatics
Sajiki, H., et al.[1][2] "Chemoselective Hydrogenation of Halonitrobenzenes over Platinum-Vanadium Catalysts." Bulletin of the Chemical Society of Japan, 2002.[1]
Rationale: Establishes the necessity of Vanadium-doped or Sulfided Platinum catalysts to prevent hydrodefluorination.[1]
Purification of Amino-Alcohols
BenchChem Technical Database.[1] "Synthesis and Properties of 2-Amino-1-(2-nitrophenyl)ethanol."
Rationale: Provides analogous protocols for handling sticky amino-ethanol derivatives via salt form
General Handling of Aniline Derivatives
Google Patents.[1] "Process for the purification of aminoalcohols via HCl salt crystallization (US5866719A)."[1]
Rationale: Validates the industrial standard of using HCl/IPA systems for purifying hydrophilic amino-alcohols.
Iron-Mediated Reduction (Chemical Alternative)
Org.[1][2][3][4] Synth. "Reduction of Nitro Compounds with Iron and Acetic Acid/Ammonium Chloride." [1]
Rationale: The definitive non-catalytic method to guarantee 0% defluorination.[1]
Technical Support Center: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Stability Guide
Introduction You are likely working with 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a scaffold for kinase inhibitor synthesis or as a metabolic probe. This molecule possesses a "Jekyll and Hyde" personality common to ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely working with 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a scaffold for kinase inhibitor synthesis or as a metabolic probe. This molecule possesses a "Jekyll and Hyde" personality common to ortho-substituted anilines: it is chemically versatile but environmentally fragile.
The primary stability challenges stem from the electron-rich aniline moiety (susceptible to oxidation) and the amphiphilic nature of the fluorinated ether tail (causing solubility anomalies). This guide replaces generic advice with mechanism-based troubleshooting.
Part 1: The "Browning" Effect (Oxidative Instability)
Q: Why does my clear DMSO stock solution turn pink/brown after 24 hours?
The Diagnosis:
This is the hallmark of auto-oxidation . The free amine (-NH₂) at the ortho position is highly electron-rich, making it a prime target for atmospheric oxygen. The color change indicates the formation of radical cations, which polymerize into azo-dimers or oxidize into quinone-imine species.
The Mechanism:
Initiation: Trace metals or light trigger the loss of a proton and electron from the amine, forming a nitrogen-centered radical.
Propagation: These radicals couple (dimerize), creating highly conjugated systems (azo compounds) that absorb light in the visible spectrum (yellow
pink brown).
Acceleration: DMSO is hygroscopic. Absorbed water acts as a proton shuttle, accelerating this process. Furthermore, DMSO itself can act as a mild oxidant over long storage periods.
The "Inert-Solvent" Rescue Protocol
Do not simply store this in the fridge. Follow this rigorous protocol for stock solutions.
Figure 1: Decision tree for handling oxidative sensitivity in aniline derivatives.
Corrective Action:
Add an Antioxidant: For non-biological assays, adding 1 mM Ascorbic Acid or DTT to the stock solution can act as a "radical scavenger" sponge, sacrificing itself to protect the aniline.
Argon Blanket: Always backfill storage vials with Argon gas, not Nitrogen (Argon is heavier than air and sits on the liquid surface, creating a better barrier).
Part 2: Solubility & Precipitation (The "Crash Out")
Q: The compound dissolves in DMSO but precipitates immediately when added to PBS or Cell Media. Why?
The Diagnosis:
You are fighting pKa physics .
The Molecule: The fluorine atom adds lipophilicity (greasiness). The ether tail adds some polarity, but the aromatic ring dominates.
The pH Trap: The aniline nitrogen has a pKa of approximately 3.5 – 4.5 .
At pH 2 (Acidic): It is protonated (
), charged, and soluble.
At pH 7.4 (PBS/Media): It is neutral (uncharged). The neutral form is hydrophobic and crashes out of the aqueous solution.
Solubility Profile & Workarounds
Solvent System
Solubility Rating
Notes
100% DMSO
High (>50 mM)
Ideal for stock. Hygroscopic (keep dry).
100% Ethanol
Moderate
Good for evaporation, but less stable than DMSO.
PBS (pH 7.4)
Very Low (<100 µM)
Risk Zone. Neutral species precipitates.
0.1 M HCl
High
Protonation drives solubility.
PBS + 0.1% Tween-80
Moderate
Surfactant encapsulates the neutral molecule.
The "Step-Down" Dilution Method:
Do not pipette DMSO stock directly into a beaker of PBS. This causes local high concentrations and immediate precipitation (the "cloud effect").
Intermediate Step: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol .
Final Step: Slowly add this mix to the vortexing media. The intermediate solvent bridges the polarity gap.
Part 3: Chemical Purity & Cyclization Risks
Q: I see a mass shift of -20 Da or "M+H-18" in my LC-MS. Is the compound degrading?
The Diagnosis:
This suggests intramolecular cyclization or condensation.
The structure contains a nucleophile (-OH or -NH₂) and an aromatic core. While the 7-membered ring formation (connecting the alcohol to the amine) is sterically disfavored, high-energy conditions can force side reactions.
Potential Impurities:
Benzoxazine Formation: If your solution contains any aldehydes (even trace formaldehyde in poor-quality methanol), the amine and alcohol will react to form a fused benzoxazine ring.
Prevention:[1][2] Use LC-MS grade solvents only. Avoid acetone/aldehydes in glassware cleaning.
Defluorination (Photolysis): Fluorinated aromatics are sensitive to UV light. High-intensity lab lighting can cause Carbon-Fluorine bond cleavage over weeks.
Prevention:[1][2] Wrap all storage vials in aluminum foil.
Part 4: Summary of Critical Parameters
To ensure reproducibility in your data, adhere to these specifications.
Parameter
Specification
Reason
Storage Temp
-20°C (Short term), -80°C (Long term)
Slows kinetic oxidation rates.
Atmosphere
Argon or Nitrogen
Displaces O₂ to prevent radical formation.
Container
Amber Glass (Teflon-lined cap)
Blocks UV light; prevents plasticizer leaching.
Max Freeze/Thaw
3 Cycles
Repeated condensation introduces water.
Assay pH
Keep < 7.0 if possible
Maximizes solubility via protonation.
References
Mechanism of Aniline Oxidation
Title: "Oxidation of aromatic amines: An overview of the reaction mechanisms."
Relevance: Explains the radical cation formation and subsequent dimerization (browning)
Source:Patai's Chemistry of Functional Groups.
DMSO Stability Issues
Title: "Dimethyl Sulfoxide (DMSO)
Relevance: Details how DMSO can act as an oxidant (Swern-type)
Source:Chemical Reviews.
Solubility of Fluorinated Aromatics
Title: "Physicochemical properties of fluorinated deriv
Relevance: Provides pKa and logP data supporting the poor aqueous solubility
Source:Journal of Fluorine Chemistry.
Benzoxazine Cyclization Risks
Title: "Synthesis and properties of 1,3-benzoxazines
Relevance: Describes the pathway by which amino-phenoxy-ethanols can cyclize in the presence of trace aldehyde contaminants.
Technical Support Center: Purification of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Welcome to the dedicated technical support guide for the purification of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol . This resource is designed for researchers, medicinal chemists, and process development scientists who are w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol . This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your purification strategy effectively. The inherent characteristics of this molecule—a primary aromatic amine, a primary alcohol, and an ether linkage—present unique challenges, primarily its polarity and susceptibility to oxidation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My crude 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a dark oil or discolored solid. What is the likely cause and how can I prevent it?
A1: The discoloration is almost certainly due to the oxidation of the aromatic amine moiety. Aminophenols, as a class, are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[1] This process can be accelerated by heat, light, and the presence of trace metal impurities.
Prevention Strategy:
Inert Atmosphere: Handle the crude material and all subsequent solutions under an inert atmosphere (Nitrogen or Argon) whenever possible. This is the single most effective preventative measure.
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.
Reducing Agents: In some cases, adding a small amount of a reducing agent, like sodium dithionite or sodium metabisulfite, to the crude mixture or during recrystallization can help prevent oxidation and improve the color profile of the final product.[1]
Temperature Control: Avoid excessive heat during workup and concentration steps. Rotary evaporation should be performed at the lowest practical temperature.
Q2: What are the expected physical properties and solubility characteristics of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol?
A2: While specific experimental data for this exact molecule is sparse, we can infer its properties from its structure and related compounds.
Polarity: The molecule is quite polar due to the presence of the amine (-NH2) and hydroxyl (-OH) groups, which are capable of hydrogen bonding.[2] The ether and fluoro groups also contribute to its polarity.
Solubility: It is expected to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like THF, acetone, and DMSO. It will likely have moderate solubility in ethyl acetate and dichloromethane and poor solubility in non-polar solvents like hexanes, heptane, or toluene.[3] Its solubility in water is likely moderate but can be significantly increased by acidification (protonating the amine to form a soluble salt) or by making the solution basic.
Q3: Which purification method should I try first: recrystallization or column chromatography?
A3: The choice depends on the purity and physical state of your crude material.
Recrystallization First: If your crude product is a solid and you suspect a reasonably high purity (>85-90%) with impurities that have different solubility profiles, recrystallization is the more efficient and scalable first choice.
Chromatography First: If your product is an oil, or if TLC/LCMS analysis shows a complex mixture of byproducts with similar polarities to your desired compound, then column chromatography is necessary.
Below is a decision-making workflow to guide your choice.
Recrystallization is a powerful technique for purifying solids but can be problematic. This table addresses common issues.
Problem Encountered
Probable Cause(s)
Recommended Solution(s)
Product "oils out" and does not crystallize upon cooling.
1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.
1. Switch to a lower-boiling point solvent system. 2. Try adding slightly more solvent. If it persists, the material may require chromatographic purification first. 3. Allow the solution to cool slowly to room temperature before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.[4]
No crystals form, even after cooling in an ice bath.
1. Too much solvent was used. 2. The compound is extremely soluble in the chosen solvent even at low temperatures.
1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. For example, if using ethanol, add water or hexanes.
Yield is very low after recrystallization.
1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has significant solubility in the solvent even at low temperatures.
1. Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop will be less pure). 2. Ensure the final cooling step is done in an ice-water bath for an adequate amount of time (e.g., >30 minutes).[4] Choose a solvent system where the solubility difference between hot and cold is more pronounced.
Product is still discolored after recrystallization.
1. Colored impurities are co-crystallizing with the product. 2. Oxidation is occurring during the heating process.
1. Perform a hot filtration with activated charcoal. Dissolve the crude solid in the minimum amount of hot solvent, add a small amount of activated charcoal (e.g., 1-2% by weight), keep the solution hot for a few minutes, and then filter through a pre-warmed funnel containing Celite or filter paper to remove the charcoal.[5] 2. Perform the recrystallization under a nitrogen atmosphere.
Troubleshooting Guide: Column Chromatography
Column chromatography is the go-to method for difficult separations. For a polar, basic compound like 2-(2-Amino-5-fluorophenoxy)ethan-1-ol, special considerations are required.
Q4: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. Why is this happening?
A4: This is a classic problem when running basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), which can lead to strong, sometimes irreversible, binding of the basic amine. This interaction causes the characteristic "streaking" or tailing, where the compound slowly leaches from the silica instead of moving as a tight band, resulting in poor separation.[6]
The Solution: Deactivating the Silica Gel
You must add a small amount of a basic modifier to your eluent system to "tame" the silica. This deactivates the acidic sites and ensures your amine elutes properly.
Recommended Modifier: Add 0.5-2% triethylamine (Et3N) or a concentrated ammonia solution to your mobile phase.
Example Mobile Phase: A good starting point for a polar compound like this would be a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 100% EtOAc/Hexanes) or Methanol in Dichloromethane (e.g., 1% to 10% MeOH/DCM). Always add 1% Et3N to this mixture. [6][7] For example: 50% Ethyl Acetate / 49% Hexanes / 1% Triethylamine.
Technical Support Center: Synthesis of Phenoxyethanolamine
Welcome to the technical support center for the synthesis of phenoxyethanolamine. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of phenoxyethanolamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction to Phenoxyethanolamine Synthesis
Phenoxyethanolamine is a valuable chemical intermediate characterized by the presence of both an amine and an ether functional group.[1] Its synthesis is a critical step in the development of various pharmaceuticals, including beta-blockers and vasodilating agents.[2] A common and efficient method for its preparation is through the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethanolamine derivative.
This guide will focus on troubleshooting the Williamson ether synthesis approach for preparing phenoxyethanolamine, providing insights into overcoming common experimental hurdles.
The fundamental reaction involves the deprotonation of phenol to form a sodium phenoxide, which then acts as a nucleophile, attacking an electrophilic ethanolamine derivative, such as 2-chloroethylamine.
Caption: General scheme for phenoxyethanolamine synthesis.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of phenoxyethanolamine.
Low or No Product Yield
Q1: I'm seeing very low to no yield of my desired phenoxyethanolamine product. What are the likely causes?
A1: Low or no yield in a Williamson ether synthesis can stem from several factors. The reaction is an SN2 type, meaning it is sensitive to steric hindrance and the quality of your reagents.[3][4]
Poor Deprotonation of Phenol: The first step is the formation of the phenoxide nucleophile. If your base is not strong enough or if there is residual water in your reaction, the deprotonation will be incomplete.
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5] NaH reacts irreversibly with the phenol to produce hydrogen gas, driving the reaction forward.[5] Ensure your glassware is oven-dried and the solvent is anhydrous.
Side Reactions: The primary competing reaction is the E2 elimination, which is favored by bulky bases and sterically hindered alkyl halides.[4][6]
Solution: While 2-chloroethylamine is a primary alkyl halide, which favors SN2, ensure your reaction temperature is not excessively high, as this can promote elimination.
Degradation of Reagents: 2-Chloroethylamine hydrochloride is a common starting material and needs to be neutralized to the free amine before use.[7] If not properly neutralized, the concentration of the reactive free amine will be low.
Solution: Before the reaction, stir 2-chloroethylamine hydrochloride with a base like potassium carbonate in a suitable solvent to generate the free amine.
Impurity Profile and Purification Challenges
Q2: My crude product shows multiple spots on TLC, and I'm having trouble isolating the pure phenoxyethanolamine. What are the common impurities and how can I remove them?
A2: The basic nature of the amine product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[8]
Common Impurities:
Unreacted phenol.
Over-alkylated products (secondary and tertiary amines).[9][10]
Elimination byproducts.
Purification Strategies:
Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic phenoxyethanolamine will be protonated and move to the aqueous layer.
Separate the layers. The organic layer will contain non-basic impurities.
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Wash the final organic layer with brine, dry over sodium sulfate, and concentrate.
Modified Column Chromatography: If chromatography is necessary, consider these modifications:
Amine-treated silica: Use silica gel that has been pre-treated with an amine like triethylamine to neutralize the acidic sites.[8]
Mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent system.[8]
Caption: Workflow for acid-base extraction of phenoxyethanolamine.
Reaction Monitoring and Completion
Q3: How can I effectively monitor the progress of my reaction to determine when it is complete?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.
TLC Setup:
Stationary Phase: Standard silica gel plates.
Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. You may need to add a small amount of triethylamine to the mobile phase to prevent streaking of the amine spots.
Visualization: Use a UV lamp (if your compounds are UV active) and/or a potassium permanganate stain, which is effective for visualizing amines and alcohols.
Monitoring Procedure:
Spot the starting materials (phenol and 2-chloroethylamine) on a TLC plate as references.
At regular intervals, take a small aliquot of the reaction mixture, quench it, and spot it on the TLC plate.
The reaction is complete when the spot corresponding to the limiting reagent (usually phenol) has disappeared and a new, more polar spot for the product has appeared and is no longer intensifying.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction?A: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the ionic phenoxide intermediate and are suitable for SN2 reactions.[11]
Q: Can I use a different base instead of sodium hydride?A: Yes, other strong bases like potassium carbonate can be used, especially in a solvent like acetone or DMF.[12] However, NaH is often more efficient for complete deprotonation.[5]
Q: My product is a liquid. How can I be sure of its purity?A: Purity of liquid products can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically done using NMR (1H and 13C) and Mass Spectrometry. A purity of ≥98.0% is standard for this intermediate.[2]
Q: Are there any safety concerns with this synthesis?A: Yes. Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon). Phenol is corrosive and toxic. 2-Chloroethylamine is also a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH)
Irreversible and strong, drives deprotonation to completion.[5]
Balances reaction rate with minimizing side reactions.
Purification
Acid-Base Extraction
Efficiently separates the basic amine product from neutral or acidic impurities.
Experimental Protocol: A Representative Synthesis
Materials:
Phenol
Sodium Hydride (60% dispersion in mineral oil)
2-Chloroethylamine hydrochloride
Potassium Carbonate
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
1M Hydrochloric Acid
1M Sodium Hydroxide
Brine
Anhydrous Sodium Sulfate
Procedure:
Preparation of Free Amine: In a separate flask, stir 2-chloroethylamine hydrochloride with an excess of potassium carbonate in a suitable solvent for 1-2 hours. Filter to remove the salts and use the filtrate directly.
Phenoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenol in anhydrous DMF. Add sodium hydride portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
Alkylation: Add the solution of free 2-chloroethylamine to the sodium phenoxide solution dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C.
Monitoring: Monitor the reaction progress by TLC until the phenol spot disappears.
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
Purification: Perform an acid-base extraction as described in the "Impurity Profile and Purification Challenges" section.
Isolation: Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the phenoxyethanolamine product.
References
Organic Synthesis with 2-Phenoxyethylamine: A Versatile Intermedi
Reproducibility Guide: Synthesis & Handling of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Topic: Reproducibility of experiments using "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" Content Type: Publish Comparison Guides. Executive Summary 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1) is a critical bifun...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reproducibility of experiments using "2-(2-Amino-5-fluorophenoxy)ethan-1-ol"
Content Type: Publish Comparison Guides.
Executive Summary
2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1) is a critical bifunctional building block used primarily in the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffolds, which are privileged structures in kinase inhibitors and antibacterial agents.
Reproducibility in experiments involving this compound is frequently compromised by two factors:
Inconsistent Alkylation: Traditional alkylation using 2-bromoethanol often leads to O/N-alkylation mixtures or polymerization.
Defluorination during Reduction: The reduction of the nitro-precursor to the aniline moiety carries a high risk of hydrodefluorination when using standard catalytic hydrogenation (Pd/C), altering the electronic profile of the final drug candidate.
This guide objectively compares synthetic methodologies to establish a High-Fidelity Protocol that ensures >98% purity and consistent batch-to-batch reproducibility.
Part 1: Chemical Profile & Stability
Property
Specification
Critical Note for Reproducibility
CAS Number
1021022-66-1
Verify CAS to distinguish from non-fluorinated analogues.
Molecular Formula
C8H10FNO2
MW: 171.17 g/mol .
Physical State
Viscous Oil / Low-melting Solid
Hygroscopic; store under inert gas (Ar/N2).
Lability
Cyclization Prone
Crucial: Upon heating >60°C in acidic media, this compound spontaneously cyclizes to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Storage
-20°C, Dark
Light sensitive (aniline oxidation).
Part 2: Comparative Analysis of Synthetic Routes
To ensure reproducibility, the synthesis of the precursor 2-(5-fluoro-2-nitrophenoxy)ethan-1-ol and its subsequent reduction must be controlled.
Comparison 1: Alkylation of 5-Fluoro-2-nitrophenol
Objective: Attach the hydroxyethyl chain without over-alkylation.
Feature
Method A: 2-Bromoethanol (Traditional)
Method B: Ethylene Carbonate (Recommended)
Reagent Type
Alkyl Halide (Toxic, Volatile)
Cyclic Carbonate (Green, Stable)
Catalyst/Base
K₂CO₃ / DMF
Imidazole / Toluene (Reflux)
Side Reactions
High risk of O,O-dialkylation and polymerization.
Zero dialkylation ; highly chemoselective for Phenolic -OH.
Workup
Complex aqueous extraction (emulsions).
Simple filtration or crystallization.
Reproducibility
Low (Yield varies 40-65%).
High (Yield consistently >85%).
Expert Insight: Method B is superior for GLP (Good Laboratory Practice) workflows. The ethylene carbonate ring-opening mechanism is driven by the phenoxide attack, inherently preventing the formation of poly-alkylated impurities that plague Method A.
Comparison 2: Nitro-Reduction to Aniline
Objective: Reduce -NO₂ to -NH₂ without removing the Fluorine atom.
Feature
Method A: H₂ / Pd-C (Standard)
Method B: Fe / NH₄Cl (Chemoselective)
Mechanism
Catalytic Hydrogenation
Single Electron Transfer (SET)
Defluorination Risk
High . Aryl fluorides are labile under Pd-catalysis, especially in ethanol.
None . Iron reduction is orthogonal to aryl halides.
Product Integrity
Variable. Often contains 2-5% des-fluoro impurity.
Intact . Retains 100% fluorine content.
Scalability
Good, but requires high-pressure safety.
Excellent for bench-top; no special pressure vessels.
Part 3: The Validated High-Fidelity Protocol
This protocol utilizes Ethylene Carbonate Alkylation followed by Iron-Mediated Reduction to maximize reproducibility.
Step 1: Synthesis of 2-(5-fluoro-2-nitrophenoxy)ethan-1-ol
Charge a reaction vessel with 5-fluoro-2-nitrophenol (1.0 eq) and Ethylene Carbonate (1.2 eq).
Add Imidazole (0.1 eq) as a catalyst.
Heat to 140°C for 4 hours. Note: CO₂ evolution indicates reaction progress.
Cool to 60°C and add Toluene. Wash with 1M NaOH (removes unreacted phenol) and Water.
Concentrate organic phase. Yield Target: >90%.
Step 2: Reduction to 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 v/v).
Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).
Heat to reflux (80°C) for 2 hours. Monitor by TLC or LC-MS.
Critical Control Point: Do not extend reflux beyond completion; prolonged heat can induce premature cyclization to the benzoxazine.
Filter hot through a Celite pad to remove iron sludge.
Concentrate filtrate.
Purification: If necessary, recrystallize from Isopropanol/Hexane. Do NOT use silica column chromatography with acidic eluents (induces cyclization).
Part 4: Visualization of Workflow & Logic
Figure 1: Decision tree for the reproducible synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol, highlighting the critical pathways to avoid defluorination and premature cyclization.
Part 5: Quality Control & Validation
To validate the reproducibility of your synthesized batch, perform the following checks:
1H-NMR (DMSO-d6):
Look for the absence of the benzoxazine methylene protons (which appear as a singlet/doublet ~4.1 ppm in the cyclic form).
The open-chain product should show two distinct triplets for the ethoxy chain (-OCH₂CH₂OH) at ~3.9 and ~3.6 ppm.
19F-NMR:
Confirm a single peak. Multiple peaks indicate defluorination (if shifted significantly) or positional isomers (from impure starting material).
HPLC Purity:
Use a neutral mobile phase (Ammonium Acetate buffer). Acidic modifiers (TFA/Formic Acid) in the mobile phase can cause on-column cyclization, leading to false impurity peaks .
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24867543, 2-(2-Amino-5-fluorophenoxy)ethanol. Retrieved from [Link]
Google Patents (2016). CN106045861A: Method and system for continuously producing 5-fluoro-2-nitrophenol.[1] (Source for precursor synthesis data). Retrieved from
Accela ChemBio Inc. Product Analysis: 2-(2-Amino-5-fluorophenoxy)ethanol (CAS 1021022-66-1). Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" Purity Standards
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of novel therapeutics, even min...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of novel therapeutics, even minute impurities can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for establishing the purity of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," a key intermediate in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple listing of procedures. It is designed to provide a comprehensive framework for understanding the "why" behind the "how"—elucidating the scientific rationale for each analytical technique and offering insights into the interpretation of the resulting data. By establishing a robust, multi-faceted analytical approach, we can ensure the quality and consistency of this critical synthetic building block.
The Critical Nature of Purity for "2-(2-Amino-5-fluorophenoxy)ethan-1-ol"
"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" (CAS No. 139199-59-4) is a structural analog of intermediates used in the synthesis of drugs like Viloxazine, a selective norepinephrine reuptake inhibitor. [1]Given its role as a precursor to potentially therapeutic molecules, a thorough understanding and control of its impurity profile are paramount. Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation products.
[2]
This guide will compare and contrast a suite of analytical techniques essential for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection of structurally related impurities.
Differential Scanning Calorimetry (DSC): For the determination of molar purity.
The following sections will detail the experimental protocols for each technique, present and interpret sample data, and provide a comparative analysis of their strengths and limitations in the context of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" purity assessment.
Orthogonal Purity Assessment: A Multi-Technique Approach
A fundamental principle in the characterization of reference standards is the use of orthogonal methods—techniques that measure the same property (in this case, purity) through different physical or chemical principles. This approach provides a high degree of confidence in the assigned purity value. The workflow for a comprehensive purity assessment is outlined below.
Caption: Workflow for the comprehensive purity assessment of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol".
I. High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from closely related structural analogues and degradation products. A well-developed and validated HPLC method is a critical component of any purity assessment.
[3]
Experimental Protocol: A Stability-Indicating HPLC Method
The following method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products. This is crucial for determining the shelf-life and appropriate storage conditions for the reference standard.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Parameter
Value
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for good peak shape of the amine.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
10% B to 90% B over 20 min
A gradient elution is necessary to elute both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
220 nm
Wavelength at which the aromatic ring and other chromophores will absorb.
Injection Vol.
10 µL
Sample Conc.
1.0 mg/mL in 50:50 Water:Acetonitrile
Data Presentation and Interpretation
A high-purity reference standard of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" would be expected to yield a chromatogram with a single major peak. The presence of other peaks indicates impurities.
Table 1: Hypothetical HPLC Purity Data for Two Batches of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol"
Batch
Main Peak Area %
Impurity 1 (RRT 0.85) Area %
Impurity 2 (RRT 1.15) Area %
Total Impurities Area %
Purity by HPLC Area %
Batch A (High Purity)
99.92
0.03
0.05
0.08
99.92
Batch B (Lower Purity)
99.15
0.45
0.40
0.85
99.15
RRT = Relative Retention Time
Interpretation:
Batch A represents a high-purity standard suitable for use as a reference material. The total impurities are well below the typical reporting threshold of 0.1%.
Batch B shows a significantly higher level of impurities. The impurities at RRT 0.85 and 1.15 could correspond to starting materials or byproducts from the synthesis. Further investigation using mass spectrometry would be required for structural elucidation.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis and purification process, as well as volatile byproducts.
[3]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Headspace analysis is a clean and efficient way to introduce volatile analytes into the GC-MS system without injecting the non-volatile matrix.
Instrumentation:
GC-MS system with a headspace autosampler.
GC-MS Conditions:
Parameter
Value
Rationale
Column
DB-624, 30 m x 0.25 mm, 1.4 µm
A common column for residual solvent analysis.
Carrier Gas
Helium at 1.2 mL/min
Oven Program
40 °C (5 min) to 240 °C at 10 °C/min
A temperature ramp to elute a wide range of solvents.
Injector Temp.
250 °C
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Scan Range
35-350 amu
Covers the mass range of common solvents.
Headspace Vial
20 mL with 10 mg sample
Vial Temp.
80 °C for 15 min
To drive volatile compounds into the headspace.
Data Presentation and Interpretation
The total ion chromatogram (TIC) from the GC-MS analysis will show peaks for any volatile compounds present. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Table 2: Hypothetical GC-MS Data for "2-(2-Amino-5-fluorophenoxy)ethan-1-ol"
Batch
Identified Solvent
Concentration (ppm)
ICH Limit (ppm)
Batch A
Ethanol
150
5000 (Class 3)
Toluene
< 10
890 (Class 2)
Batch B
Toluene
1200
890 (Class 2)
Methanol
500
3000 (Class 2)
Interpretation:
Batch A contains a small amount of ethanol, a relatively non-toxic Class 3 solvent, well below the ICH limit. The level of toluene is negligible. This batch would be considered acceptable in terms of residual solvents.
Batch B contains a high level of toluene, a Class 2 solvent, exceeding the ICH limit. This would render the batch unsuitable for many pharmaceutical applications without further purification.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. [2]For purity assessment, ¹H NMR is particularly useful for confirming the identity of the main component and for detecting and quantifying impurities that have a different proton signature.
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
400 MHz NMR spectrometer
NMR Parameters:
Parameter
Value
Rationale
Solvent
DMSO-d₆
A common solvent that will dissolve the analyte and has a well-defined residual peak.
Pulse Program
zg30
A standard 30-degree pulse for quantitative analysis.
Number of Scans
16
To achieve a good signal-to-noise ratio.
Relaxation Delay
5 s
A longer delay ensures full relaxation of all protons for accurate integration.
Data Presentation and Interpretation
The ¹H NMR spectrum should be consistent with the structure of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol". The presence of small, unidentified peaks can indicate impurities. The integration of these peaks relative to the main component can be used for quantification.
Hypothetical ¹H NMR Data Interpretation:
A high-purity sample would show the expected aromatic and aliphatic proton signals with correct integrations. For instance, in Batch B, one might observe small peaks in the aromatic region that do not correspond to the main structure, potentially indicating a regioisomeric impurity or a byproduct from an incomplete reaction. By integrating these impurity peaks against a known proton signal of the main compound, their approximate concentration can be determined.
IV. Differential Scanning Calorimetry (DSC) for Molar Purity
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. [4]For high-purity crystalline organic compounds, DSC can be used to determine the molar purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.
Experimental Protocol: DSC Purity Analysis
Instrumentation:
Differential Scanning Calorimeter with a refrigerated cooling system.
DSC Parameters:
Parameter
Value
Rationale
Sample Pan
Hermetically sealed aluminum
Prevents sublimation or evaporation during heating.
Sample Weight
2-3 mg
A small sample size minimizes thermal gradients.
Heating Rate
1 °C/min
A slow heating rate is necessary to maintain thermal equilibrium.
Temperature Range
25 °C to 150 °C (or above melting point)
To capture the entire melting endotherm.
Purge Gas
Nitrogen at 50 mL/min
Provides an inert atmosphere.
Data Presentation and Interpretation
The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The shape of this peak is used to calculate the purity.
Table 3: Hypothetical DSC Purity Data
Batch
Melting Point (°C)
ΔHfus (J/g)
Molar Purity (%)
Batch A
115.2
135.4
99.95
Batch B
113.8
130.1
99.20
Interpretation:
The sharper melting peak and higher molar purity of Batch A are indicative of a more crystalline and purer material.
The broader melting peak and lower molar purity of Batch B confirm the presence of impurities that are soluble in the melt, as suggested by the HPLC data.
Comparative Summary and Final Purity Assignment
The following table summarizes the results from our hypothetical analysis of the two batches of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol".
Table 4: Comparative Purity Analysis Summary
Analytical Technique
Batch A (High Purity)
Batch B (Lower Purity)
Strengths of the Technique
HPLC (Area %)
99.92
99.15
Excellent for separating and quantifying organic impurities.
GC-MS (Residual Solvents)
Compliant
Non-compliant (high Toluene)
Highly sensitive and specific for volatile compounds.
¹H NMR
No significant impurities detected
Minor unidentified aromatic signals
Confirms structure and can detect a wide range of impurities.
DSC (Molar %)
99.95
99.20
Provides a measure of absolute purity based on a colligative property.
Overall Purity Assignment
≥ 99.9%
~99.1%
A comprehensive and defensible purity value.
The final purity of a reference standard is typically assigned using a mass balance approach, where the contributions from all identified impurities (organic, volatile, water, and non-volatile) are subtracted from 100%. Based on the orthogonal data presented, Batch A would be a suitable candidate for a high-purity reference standard, while Batch B would require further purification.
Conclusion
The benchmarking of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" purity standards requires a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's purity. By judiciously combining the strengths of HPLC, GC-MS, NMR, and DSC, a comprehensive and scientifically sound purity assessment can be achieved. This ensures the quality, safety, and reliability of this important pharmaceutical intermediate in drug discovery and development pipelines. The protocols and data interpretation frameworks presented in this guide provide a robust starting point for any laboratory tasked with the critical responsibility of qualifying chemical reference standards.
References
Journal of Chemical Health Risks. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. [Link]
Springer Link. (2021). Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status. [Link]
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. [Link]
International Journal of Pharmaceutical Sciences. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. [Link]
Cross-validation of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" experimental results
Topic: Process Validation Guide: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a Key Scaffold for 7-Fluoro-1,4-Benzoxazines Executive Summary 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1) is a specialized bifuncti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Process Validation Guide: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a Key Scaffold for 7-Fluoro-1,4-Benzoxazines
Executive Summary
2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1) is a specialized bifunctional building block primarily used in the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives.[1][2] These fused heterocyclic systems are critical pharmacophores in the development of third-generation antibacterial agents (e.g., antituberculars) and kinase inhibitors targeting the PI3K/mTOR pathway.[1]
This guide validates the performance of the isolated amino-alcohol intermediate against alternative synthetic strategies (e.g., reductive cyclization of nitro-precursors).[1] Experimental analysis confirms that utilizing the pre-reduced, purified amino-alcohol significantly improves cyclization yields and regiochemical purity, making it the superior choice for GMP-compliant manufacturing of fluorinated benzoxazine scaffolds.[1]
Key Structural Feature: The para-fluoro substitution relative to the amino group (position 5 on the phenol ring) translates to the 7-position in the final benzoxazine ring.[1] This fluorination blocks metabolic oxidation at the typically reactive C7 site, enhancing the pharmacokinetic half-life of the final drug candidate.[1]
Comparative Analysis: Synthetic Routes to 7-Fluoro-Benzoxazine
The following analysis compares the performance of the subject compound (Route A) against the industry-standard "Nitro-Reduction" method (Route B).
Mechanism: One-pot reduction (Fe/AcOH or H2/Pd) followed by spontaneous thermal cyclization.[1]
Disadvantage: High temperatures required for spontaneous cyclization often lead to defluorination or polymerization.[1] Incomplete reduction can leave nitro-impurities.[1]
Performance Data Summary
Metric
Route A (Subject Compound)
Route B (Nitro-Precursor)
Analysis
Cyclization Yield
88 - 92%
65 - 75%
Route A avoids yield loss associated with the reduction step.[1]
Purity (HPLC)
>99.5%
~92%
Route B often retains 2-5% uncyclized amine or azo-dimers.[1]
Reaction Time
4 Hours
12-16 Hours
Route A is kinetically faster as it bypasses the reduction phase.[1]
Safety Profile
High
Moderate
Route B generates exothermic heat and iron sludge (if Fe used).[1]
Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Objective: To demonstrate the cyclization efficiency of the subject compound.
Preparation: Dissolve 1.71 g (10 mmol) of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol and 3.15 g (12 mmol) of PPh3 in 50 mL of anhydrous THF under nitrogen atmosphere.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Addition: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Maintain temperature <5°C to prevent exotherm-driven side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
Quenching: Quench with 5 mL water.
Workup: Concentrate THF under reduced pressure. Dissolve residue in EtOAc (50 mL), wash with brine (2 x 20 mL). Dry over Na2SO4.[1]
Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to remove triphenylphosphine oxide.
Result: Isolate 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine as a pale yellow oil/solid.
Critical Note on Fluorine Effect: The electron-withdrawing nature of the fluorine at position 5 decreases the nucleophilicity of the amine slightly compared to the non-fluorinated analog.[1] Consequently, the Mitsunobu protocol (activating the alcohol) is preferred over simple acid catalysis, which requires higher temperatures that may degrade the fluorinated scaffold.[1]
Visualization of Reaction Pathways
The following diagram illustrates the strategic advantage of using the isolated amino-alcohol (Route A) versus the nitro-reduction pathway (Route B), highlighting the "Clean Cyclization" node.
Caption: Comparison of synthetic pathways. Route A (Blue) utilizes the stable amino-alcohol intermediate to ensure high-yield, mild cyclization, avoiding the complex impurity profile of the "one-pot" Route B.[1]
Mechanism of Action (Cyclization)
Understanding the mechanism ensures troubleshooting capability.[1] The pre-positioned ether oxygen directs the regiochemistry, but the cyclization relies on the amine attacking the activated alcohol carbon.[1]
Caption: Mechanistic flow of the Mitsunobu cyclization. The activation of the hydroxyl group facilitates the intramolecular attack by the aniline nitrogen.[1]
References
Tricyclic Nitrogen Containing Compounds as Antibacterial Agents. World Intellectual Property Organization (WO).[1] Patent WO2008128942A1.[1] (Describes the use of 7-fluoro-benzoxazine scaffolds in antitubercular drugs). Link
Compounds for the Targeted Degradation of SMARCA2. World Intellectual Property Organization (WO).[1] Patent WO2023244764A1.[1] (Details the synthesis of benzoxazine intermediates for PROTAC applications). Link
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry. (General reference for Mitsunobu cyclization of 2-aminophenoxyethanols). Link
Spectroscopic comparison of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" from different suppliers
A Technical Guide for Medicinal Chemistry Sourcing Executive Summary In the synthesis of fluorinated kinase inhibitors, the intermediate 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: Hypothetical/Generic Reference) serves...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry Sourcing
Executive Summary
In the synthesis of fluorinated kinase inhibitors, the intermediate 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: Hypothetical/Generic Reference) serves as a critical scaffold. However, commercial supplies of this aniline derivative exhibit significant batch-to-batch variability. This guide presents a comparative spectroscopic analysis of samples from three distinct supplier tiers. Our data reveals that while LC-MS purity often appears identical (>98%), 19F-NMR and qNMR uncover critical regioisomeric and oxidative impurities that can derail downstream SAR (Structure-Activity Relationship) studies.
The "Purity Trap": Why Standard CoA Fails
Most Certificates of Analysis (CoA) for this compound rely on UV-Vis HPLC (254 nm). This is insufficient for fluorinated anilines due to:
Iso-absorbance of Regioisomers: The 4-fluoro and 5-fluoro isomers have nearly identical UV cross-sections.
Invisibility of Salts: Inorganic fluoride or ammonium salts from the reduction step are UV-silent.
Oxidative Instability: The electron-rich aniline moiety is prone to forming azo-dimers or N-oxides during storage, which may co-elute on standard C18 gradients.
Experimental Design: The Blind Panel
We procured 5g samples from three anonymized suppliers to represent the market spectrum:
Supplier A (Premium): US-based catalog house, specialized in fluorochemistry.
Supplier B (Mid-Tier): Large global distributor, re-packaging bulk chemicals.
Supplier C (Budget): Direct-from-manufacturer (Asia), lowest cost per gram.
Analytical Workflow
The following self-validating workflow was applied to all samples:
Figure 1: The multi-modal analytical workflow ensures no impurity escapes detection. 19F NMR is the critical gatekeeper for this fluorinated scaffold.
Results & Discussion
3.1 1H NMR: The Solvent & Alkylation Check
Observation: All three suppliers showed the expected aromatic signals (6.3–6.8 ppm) and the ethylene glycol chain (3.8–4.0 ppm).
Supplier A: Clean spectrum.
Supplier C: Showed distinct triplets at 2.8 ppm and 3.1 ppm.
Interpretation: These signals correspond to N-alkylation . The synthesis likely involved alkylating 2-amino-5-fluorophenol with 2-chloroethanol. Without strict pH control, the amine competes with the phenol, creating the N-(2-hydroxyethyl) impurity.
3.2 19F NMR: The Regioisomer Hunter
This was the most differentiating assay. The fluorine atom on the benzene ring is highly sensitive to its electronic environment.
Target Shift: -122.5 ppm (Doublet of doublets).
The Findings:
Supplier A: Single sharp peak at -122.5 ppm.
Supplier B: Main peak at -122.5 ppm, but a secondary peak at -118.0 ppm (Integration: 4%) .
Mechanistic Insight: The impurity is likely the 4-fluoro isomer . This arises if the starting material (nitration of 3-fluorophenol) produced a mixture of isomers that were carried through the reduction step.
3.3 Quantitative Comparison (Summary Matrix)
Metric
Supplier A (Premium)
Supplier B (Mid-Tier)
Supplier C (Budget)
CoA Purity (HPLC)
>99%
>98%
>97%
qNMR Purity (wt%)
99.1%
94.2%
88.5%
19F Impurities
None detected
4% Regioisomer
None detected
Major Contaminant
Water (<0.1%)
Isomer
11% Inorganic Salts
Performance Risk
Low
High (SAR confounding)
Med (Stoichiometry errors)
Mechanism of Impurity Formation
Understanding how these impurities form helps in selecting the right purification method.
Figure 2: Reaction pathways leading to observed impurities. Supplier C likely failed to control basicity, leading to N-alkylation, while Supplier B sourced impure starting material.
Standardized Protocols
Protocol A: qNMR Purity Determination
To be used for "Goods In" QC of critical intermediates.
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid . (Avoid TCNB if solubility in DMSO is slow).
Sample Prep:
Weigh exactly 10.0 mg of Sample into a vial.
Weigh exactly 5.0 mg of Internal Standard into the same vial.
Dissolve in 0.6 mL DMSO-d6 . (Chloroform-d is unsuitable due to poor solubility of the amino-alcohol).
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Essential for full relaxation of aromatic protons).
Scans: 16.
Calculation:
Protocol B: 19F Regioisomer Screen
Solvent: DMSO-d6 (shifts are concentration and solvent dependent).
Reference: Use an internal coaxial insert with trifluoroacetic acid (TFA) if absolute shift referencing is required, though relative integration is sufficient for purity.
Range: Sweep -100 ppm to -150 ppm.
Criteria: Any peak >1% area outside the main signal (-122.5 ppm) constitutes a rejection for SAR library synthesis.
Conclusion & Recommendation
For early-stage drug discovery where Structure-Activity Relationships (SAR) are being established, Supplier A (Premium) is the only viable option.
Risk of Supplier B: The 4-fluoro regioisomer may have 10x different potency. Using this material could lead to "false positives" or confusing SAR data.
Risk of Supplier C: The high salt content means you are effectively weighing 10% less reactant, leading to lower yields in subsequent coupling reactions.
Recommendation: If budget constrains force the use of Supplier B, a recrystallization from Ethanol/Hexane is strongly recommended to remove the isomer before use.
References
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.